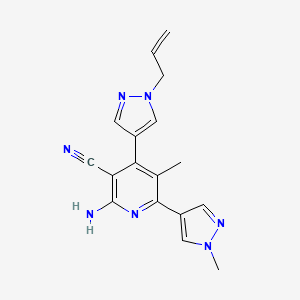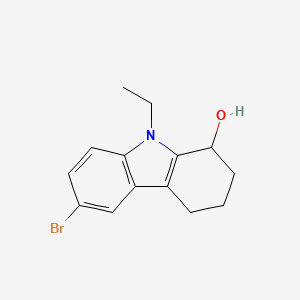![molecular formula C13H16N2O3S B5347308 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, also known as TBOA, is a chemical compound that has been studied for its potential applications in the field of neuroscience. TBOA is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. In
Mechanism of Action
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid inhibits the uptake of glutamate by EAAT2, which leads to an increase in extracellular glutamate levels. This can have a number of effects on neuronal function, including increased excitability, enhanced synaptic plasticity, and altered synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase extracellular glutamate levels, which can lead to increased excitability and enhanced synaptic plasticity. This compound has also been shown to alter synaptic transmission, which can have a number of effects on neuronal function.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is its high selectivity for EAAT2, which makes it a useful tool for studying the role of glutamate uptake in the brain. However, one of the limitations of this compound is that it can have off-target effects on other transporters, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research on 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of interest is the role of glutamate uptake in neurological disorders, such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective inhibitors of EAAT2, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. It is a highly selective inhibitor of EAAT2, which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. This compound has a number of potential applications in the study of neurological disorders and the development of new therapeutic agents. However, further research is needed to fully understand the biochemical and physiological effects of this compound on the brain.
Synthesis Methods
The synthesis of 3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves a multi-step process that begins with the reaction of 2-bromo-2-methylpropane with sodium hydride to form 2-bromoisobutane. This is followed by the reaction of 2-bromoisobutane with 1,3-thiazole-2-amine to form 3-(1,3-thiazol-2-yl)propan-1-amine. The final step involves the reaction of 3-(1,3-thiazol-2-yl)propan-1-amine with 2,2,2-trifluoroacetic anhydride to form this compound.
Scientific Research Applications
3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been extensively studied for its potential applications in the field of neuroscience. It is a highly selective inhibitor of EAAT2, which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. This compound has been shown to increase extracellular glutamate levels in the brain, which can have a number of effects on neuronal function.
properties
IUPAC Name |
3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-11(15-13-14-5-6-19-13)9-7-1-3-8(4-2-7)10(9)12(17)18/h5-10H,1-4H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHLVINBRXJNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dimethyl-11-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5347225.png)
![6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5347230.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)

![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5347256.png)

![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)

![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)

![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)